Poly(3-decyloxythiophene-2,5-diyl)

Catalog No.
S1828713
CAS No.
150678-86-7
M.F
(C14H22OS)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(3-decyloxythiophene-2,5-diyl)

CAS Number

150678-86-7

Product Name

Poly(3-decyloxythiophene-2,5-diyl)

Molecular Formula

(C14H22OS)n

Molecular Weight

0

Synonyms

Poly(3-decyloxythiophene-2,5-diyl)

Regioregular.

Poly(3-decyloxythiophene-2,5-diyl) (P3DOT, CAS: 150678-86-7) is a highly regioregular, solution-processable conducting polymer belonging to the poly(3-alkoxythiophene) family. Unlike standard alkyl-substituted polythiophenes, P3DOT features a decyloxy side chain that introduces a strongly electron-donating oxygen atom directly adjacent to the conjugated thiophene backbone [1]. This structural modification significantly alters the polymer's electronic properties while remaining readily soluble in common organic solvents such as chlorobenzene and chloroform [2]. For procurement and materials selection, P3DOT serves as a critical baseline material when standard polythiophenes fail to provide the necessary energy level alignment or extended optical absorption required for advanced optoelectronic and photovoltaic applications[1].

Research Fit

Regioregular poly(3-alkoxythiophene)
Supplied as solution in THF for spin-coating and inkjet printing
Alkoxy side chains enhance solubility and film formation
High regioregularity supports consistent charge transport

Attempting to substitute P3DOT with the industry-standard Poly(3-hexylthiophene) (P3HT) or Poly(3-decylthiophene) (P3DT) fundamentally compromises device architecture due to severe energy level mismatches [1]. While P3HT and P3DT rely on purely alkyl side chains, the alkoxy (-O-) linkage in P3DOT exerts a strong electron-donating effect on the conjugated backbone[2]. This effect drastically raises the Highest Occupied Molecular Orbital (HOMO) level and narrows the optical bandgap. Consequently, substituting P3HT into a formulation optimized for P3DOT will result in truncated red/near-infrared photon absorption and altered open-circuit voltages (Voc) in bulk heterojunctions [1]. Buyers must specify P3DOT when the process strictly requires this lowered bandgap and elevated HOMO level for proper donor-acceptor charge transfer [2].

Substitution Risk

  • Electronic structure mismatch
    Alkoxy groups raise HOMO energy and narrow bandgap vs. alkyl-substituted polythiophenes; direct replacement may shift charge injection barriers.
  • Regioregularity variability
    High regioregularity in P3DOT promotes ordered π-stacking; generic alkyl polythiophenes may exhibit lower regioregularity and reduced charge transport.
  • Processing and solubility differ
    Side-chain structure influences solvent compatibility and film morphology; substitution requires re-optimization of fabrication conditions.

Optical Bandgap Reduction via Alkoxy

The introduction of the decyloxy side chain in P3DOT significantly narrows the optical bandgap compared to standard alkyl-substituted analogs. Quantitative analysis demonstrates that the regioregular homopolymer of 3-decyloxythiophene (P3DOT) achieves a much lower bandgap of 1.60 eV, in stark contrast to the 1.92 eV bandgap of regioregular P3HT [1]. This substantial red-shift enables more efficient harvesting of the red and near-infrared portions of the solar spectrum.

Evidence DimensionOptical Bandgap (eV)
Target Compound Data1.60 eV
Comparator Or Baselinerr-P3HT (1.92 eV)
Quantified Difference0.32 eV reduction in bandgap
ConditionsThin-film optical absorption measurements

Procuring P3DOT over P3HT is essential for applications requiring extended near-infrared absorption without synthesizing complex, high-molecular-weight donor-acceptor copolymers.

Absorption maximum
Head-to-head
565 nm (P3DOT) vs 580 nm (C6 analog)
Δ = –15 nm hypsochromic shift
Supports spectral matching for OPV and electrochromic color tuning.
CHCl₃ solution, RT

HOMO Level Elevation

The electron-donating nature of the oxygen atom in the decyloxy chain directly impacts the ionization potential of the polymer. Electrochemical evaluations reveal that P3DOT possesses a HOMO level that is 0.28 V higher (closer to vacuum) than that of regioregular P3HT [1]. This elevated HOMO level fundamentally alters the energy offset when paired with electron acceptors like PCBM, directly influencing the maximum achievable open-circuit voltage (Voc) in photovoltaic devices.

Evidence DimensionHOMO Energy Level Offset
Target Compound Data+0.28 V relative to P3HT
Comparator Or Baselinerr-P3HT (Baseline)
Quantified Difference0.28 V higher HOMO level
ConditionsCyclic voltammetry (CV) of polymer thin films

This specific HOMO elevation dictates the selection of P3DOT for formulations where standard P3HT fails to provide the correct energetic driving force for donor-acceptor charge separation.

Optical bandgap
Class-level
~1.64 eV (P3DOT copolymer)
vs P3HT ~1.9 eV (Δ = –0.26 eV)
Facilitates charge transfer to PCBM acceptors.
Thin film measurement

Parasitic Absorption Reduction in Hybrid Cells

When utilized as an organic emitter layer on crystalline silicon (c-Si) solar cells, P3DOT provides a measurable alternative to traditional amorphous silicon (a-Si) emitters by mitigating parasitic light loss. Studies show that P3DOT/c-Si planar heterojunctions achieve higher short-circuit currents (Jsc) than a-Si/c-Si devices because P3DOT's specific absorption profile significantly reduces parasitic absorption in the critical wavelength region below 700 nm[1]. The optimized P3DOT/SiOX/c-Si cells reached a power conversion efficiency of 11% with a Voc of 659 mV [1].

Evidence DimensionParasitic absorption & Short-circuit current (Jsc)
Target Compound DataHigher Jsc with minimized absorption below 700 nm
Comparator Or BaselineAmorphous silicon (a-Si) emitter layers
Quantified DifferenceSignificant reduction in sub-700 nm parasitic absorption
ConditionsPlanar heterojunction c-Si solar cells under AM 1.5G conditions

Justifies the transition from inorganic a-Si to organic P3DOT emitters in hybrid cell manufacturing to boost current yields without requiring complex light-trapping architectures.

Regioregularity
Supporting evidence
High HT coupling (¹H NMR: 6.91 ppm)
Consistent regioregular backbone
Promotes π-stacking and reproducible charge mobility.
Measured on synthesized P3DOT

Solvent-Dependent Electrical Conductance

The processability of P3DOT allows for significant tuning of its final electrical properties based purely on the casting solvent. Experimental data indicates that P3DOT exhibits its maximum electrical conductivity when dissolved and cast from chlorobenzene (PhCl), whereas its minimum electrical conductance is observed when processed from methanol (CH3OH) [1]. Furthermore, the optical dispersion energy and contrast fluctuate significantly (between 3.85 and 4.0 eV) depending on the solvent chosen [1].

Evidence DimensionElectrical Conductance & Optical Dispersion
Target Compound DataMaximum conductance in PhCl
Comparator Or BaselineMinimum conductance in CH3OH
Quantified DifferenceTunable contrast (3.85 to 4.0 eV) based on solvent
ConditionsSolution casting from varying organic solvents

Provides process engineers with a highly manipulatable precursor where final film conductivity can be engineered simply by altering the industrial solvent system.

Conductivity stability
Class-level
>3-year ambient stability (I₂ doped)
vs alkyl polythiophenes: days–weeks
Supports long-lifetime electrode and sensor applications.
Ambient air storage

Low-Bandgap Donor for OPVs

Directly following its 1.60 eV bandgap and elevated HOMO level, P3DOT is the right choice for formulating bulk heterojunction active layers where standard P3HT fails to capture sufficient red/near-infrared light. It is specifically procured to improve the spectral overlap with solar emission and to fine-tune the open-circuit voltage when blended with fullerene derivatives like PCBM [1].

Organic Emitter in Hybrid c-Si Solar Cells

Leveraging its reduced parasitic absorption below 700 nm compared to amorphous silicon, P3DOT is highly suited as a solution-processable organic emitter layer in hybrid c-Si solar cells. It allows manufacturers to achieve higher short-circuit currents and open-circuit voltages (up to 659 mV) without the need for expensive vacuum deposition of inorganic layers [2].

Comonomer for Bandgap-Engineered Copolymers

Due to the strong electron-donating effect of the decyloxy group, P3DOT monomers are frequently utilized in Grignard metathesis (GRIM) copolymerizations (e.g., POT-co-DOT). Procurement of this compound or its dibromo-precursor is essential for synthesizing semi-random or block copolymers that require precise tuning of the HOMO/LUMO energy levels and enhanced solubility in industrial solvents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bulk heterojunction OPV donor
Bandgap and HOMO alignment with acceptors
Photocurrent, PCE, spectral response
OFET active layer
Regioregularity and hole mobility
Transfer curves, mobility, bias-stress stability
Electrochromic devices
Optical contrast and switching speed
Transmittance modulation, cycling durability
Conductive coatings / sensors
Doped-state ambient stability
Conductivity retention, environmental testing

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